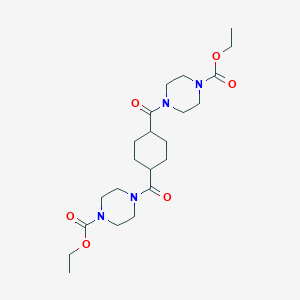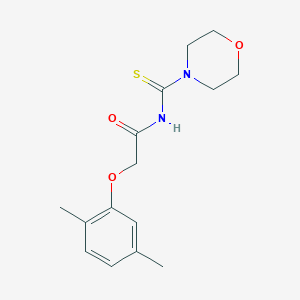
N-tert-Butyl-2,6-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-Butyl-2,6-dimethylaniline, also known as N,N-di-tert-butyl-2,6-dimethylaniline (DTBDM), is a chemical compound that belongs to the family of tertiary amines. It is widely used in scientific research due to its unique properties and applications in various fields.
科学研究应用
N-tert-Butyl-2,6-dimethylaniline has a wide range of scientific research applications. It is commonly used as a radical scavenger in various chemical reactions, such as polymerization, oxidation, and photochemical reactions. It is also used as a stabilizer in the production of plastics, rubber, and other materials. Additionally, N-tert-Butyl-2,6-dimethylaniline is used as a fluorescent probe in biological and medical research, where it can be used to detect and measure the concentration of reactive oxygen species (ROS) in cells and tissues.
作用机制
The mechanism of action of N-tert-Butyl-2,6-dimethylaniline is based on its ability to scavenge free radicals and other reactive species. It acts as a hydrogen donor, which allows it to neutralize free radicals and prevent them from damaging cells and tissues. The scavenging activity of N-tert-Butyl-2,6-dimethylaniline is attributed to its tert-butyl group, which stabilizes the intermediate radical species formed during the reaction.
Biochemical and Physiological Effects
N-tert-Butyl-2,6-dimethylaniline has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can protect cells and tissues from oxidative stress and other forms of damage. It has also been shown to have anti-inflammatory and anti-cancer properties. However, more research is needed to fully understand the biochemical and physiological effects of N-tert-Butyl-2,6-dimethylaniline.
实验室实验的优点和局限性
One of the main advantages of using N-tert-Butyl-2,6-dimethylaniline in lab experiments is its high stability and low toxicity. It is also readily available and relatively inexpensive. However, one limitation is that it can interfere with certain types of chemical reactions, such as those involving metal catalysts or strong oxidizing agents. Additionally, its scavenging activity can make it difficult to accurately measure the concentration of reactive species in certain types of experiments.
未来方向
There are several potential future directions for research involving N-tert-Butyl-2,6-dimethylaniline. One area of interest is its potential use as a therapeutic agent for various diseases, such as cancer, neurodegenerative disorders, and cardiovascular disease. Another area of interest is its use as a fluorescent probe for imaging and detection of ROS in living cells and tissues. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-tert-Butyl-2,6-dimethylaniline and to develop more effective methods for its synthesis and application.
Conclusion
In conclusion, N-tert-Butyl-2,6-dimethylaniline is a unique chemical compound with a wide range of scientific research applications. Its ability to scavenge free radicals and other reactive species makes it a valuable tool for studying oxidative stress and other forms of cellular damage. While there are limitations to its use in certain types of experiments, its high stability and low toxicity make it a promising candidate for future research in various fields.
合成方法
N-tert-Butyl-2,6-dimethylaniline can be synthesized through several methods. One of the most common methods is the reaction between 2,6-dimethylaniline and tert-butyl chloride in the presence of a strong acid catalyst. The reaction takes place through the formation of an intermediate tert-butyl diazonium salt, which is then reduced to form the final product. Another method involves the reaction between 2,6-dimethylaniline and tert-butyl bromide in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate tert-butyl ammonium salt, which is then deprotonated to form the final product.
属性
产品名称 |
N-tert-Butyl-2,6-dimethylaniline |
|---|---|
分子式 |
C12H19N |
分子量 |
177.29 g/mol |
IUPAC 名称 |
N-tert-butyl-2,6-dimethylaniline |
InChI |
InChI=1S/C12H19N/c1-9-7-6-8-10(2)11(9)13-12(3,4)5/h6-8,13H,1-5H3 |
InChI 键 |
KMESIPKMPAFFOH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(C)(C)C |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)



![1-{[4-(1-Azepanylcarbonyl)cyclohexyl]carbonyl}azepane](/img/structure/B261455.png)


![N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)
![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)
![2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261464.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B261466.png)


